![molecular formula C21H21ClF3N7O3S B1679705 N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B1679705.png)
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
概要
説明
PF-562271 hydrochloride is a potent, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). It has shown significant potential in preclinical studies for its anti-cancer properties, particularly in inhibiting the migration and proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
PF-562271 hydrochloride is synthesized through a series of chemical reactions involving the coupling of various intermediates. The process typically involves:
Formation of the core structure: This involves the synthesis of the pyrimidine core, which is a crucial part of the molecule.
Coupling reactions: The core structure is then coupled with other intermediates through various reactions, including nucleophilic substitution and condensation reactions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Industrial Production Methods
The industrial production of PF-562271 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
PF-562271 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
PF-562271 has been primarily studied for its role as a potent inhibitor of specific kinases, particularly those involved in cancer progression and metastasis. The compound exhibits selective inhibition of the p38 MAPK pathway, which is crucial in regulating cellular responses to stress and inflammation. This inhibition can lead to reduced tumor growth and improved survival rates in preclinical cancer models.
Applications in Cancer Research
-
Antitumor Activity :
- PF-562271 has shown promising results in various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit proliferation. Studies have indicated that it can effectively target tumors with mutations in specific signaling pathways, making it a candidate for personalized medicine approaches .
- Molecular Docking Studies :
-
Combination Therapies :
- Research has explored the potential of using PF-562271 in combination with other chemotherapeutic agents to enhance therapeutic outcomes. The synergistic effects observed in preclinical studies suggest that this compound could play a significant role in combination therapies for resistant cancer types .
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of PF-562271 have been analyzed to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for developing effective dosing regimens and minimizing potential side effects.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of PF-562271:
- In Vitro Studies :
- In Vivo Models :
- Clinical Trials :
作用機序
PF-562271 hydrochloride exerts its effects by inhibiting the catalytic activity of focal adhesion kinase and proline-rich tyrosine kinase 2. These kinases play a crucial role in cell adhesion, migration, and survival. By inhibiting these kinases, PF-562271 hydrochloride disrupts these cellular processes, leading to reduced cancer cell proliferation and migration .
類似化合物との比較
Similar Compounds
VS-6062: Another potent inhibitor of focal adhesion kinase and proline-rich tyrosine kinase 2.
PF-00562271: A similar compound with comparable inhibitory effects on focal adhesion kinase.
Uniqueness
PF-562271 hydrochloride stands out due to its high selectivity and potency. It has shown greater efficacy in inhibiting focal adhesion kinase compared to other similar compounds, making it a promising candidate for further development as an anti-cancer agent .
生物活性
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride, commonly referred to as PF 562271, is a compound that has gained attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapeutics.
Chemical Structure and Properties
The molecular formula for PF 562271 is , with a molecular weight of approximately 507.13 g/mol. The compound features a complex structure that includes a pyrimidine ring, an indole derivative, and a methanesulfonamide group, which contribute to its unique biological properties.
Kinase Inhibition
PF 562271 is primarily recognized for its role as an ATP-competitive inhibitor of various kinases. It has shown significant inhibitory activity against several targets, including:
- Bcr-Abl Kinase : This is particularly relevant in the context of chronic myeloid leukemia (CML). Studies have demonstrated that PF 562271 can inhibit the proliferation of Ba/F3 cells expressing the Bcr-Abl fusion protein, showcasing its potential as an anti-cancer agent .
- CDK4/Cyclin D1 : The compound has also been identified as a multikinase inhibitor with potent activity against CDK4/Cyclin D1, which plays a critical role in cell cycle regulation .
Anti-Proliferative Effects
Research indicates that PF 562271 exhibits anti-proliferative activity across various cancer cell lines. For instance, it has been reported to reduce cell viability in models of breast cancer and other malignancies. The compound's mechanism involves the disruption of signaling pathways essential for tumor growth and survival .
Case Studies and Research Findings
- In vitro Studies : In studies conducted on Ba/F3 cells, PF 562271 demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests that the compound could be developed into a therapeutic agent for cancers driven by aberrant kinase activity .
- Pharmacokinetics : Despite its promising biological activity, PF 562271 has faced challenges related to pharmacokinetics (PK). Modifications to enhance bioavailability have been explored, leading to derivatives with improved PK profiles while maintaining anti-proliferative potency .
Summary of Biological Activities
Activity Type | Description |
---|---|
Kinase Inhibition | Effective against Bcr-Abl and CDK4/Cyclin D1; ATP-competitive inhibitor |
Anti-Proliferative | Reduces cell viability in various cancer models |
Pharmacokinetics | Initial compounds showed poor PK; modifications led to improved derivatives |
特性
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBZJWSAAWCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。